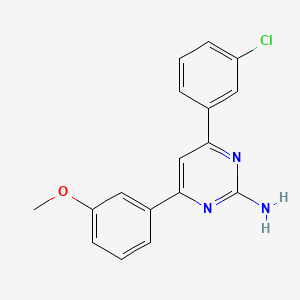
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine (abbreviated as 4BP-6CP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with unique properties that make it an ideal candidate for use in a variety of laboratory experiments. 4BP-6CP has been used in a variety of studies, from drug design to biochemical studies, and has been found to be highly effective in many of these studies.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it has a similar structure to a number of drugs. It has also been used in studies of enzyme-catalyzed reactions, as its structure allows for the study of the substrate-enzyme interactions. In addition, 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in studies of protein-protein interactions, as its structure is similar to many proteins.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. It is believed that 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine binds to proteins and enzymes, altering their structure and function. This binding can lead to a variety of effects, such as the inhibition of enzyme activity or the stimulation of protein production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine are not fully understood, but it has been shown to have a variety of effects. In some studies, it has been found to inhibit the activity of enzymes, while in others it has been found to stimulate the production of proteins. It has also been shown to bind to proteins and alter their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity. In addition, its structure allows for the study of enzyme-catalyzed reactions and protein-protein interactions. However, 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. In addition, its effects on proteins and enzymes are not fully understood, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. In addition, it could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, it could be used to develop new methods of drug delivery, as well as to study the effects of drugs on the human body.
Méthodes De Synthèse
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common methods is a condensation reaction between 4-bromophenol and 3-chloropyridine. This reaction is typically performed in an aqueous solution using an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in good yields, with a purity of up to 99%. Other methods of synthesis, such as the use of a Grignard reagent, are also possible, but are less commonly used.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDZXQQUAYAKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














